NCB-0846
NCB-0846
NCB-0846 is the first orally available small-molecule TNIK inhibitor, having anti-Wnt activity and suppressing Wnt-driven intestinal tumorigenesis, also inhibiting FLT3, JAK3, PDGFRa, TRKA, CDK2/CycA2, and HGK.
Brand Name:
Vulcanchem
CAS No.:
1792999-26-8
VCID:
VC0536841
InChI:
InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)
SMILES:
C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5
Molecular Formula:
C21H21N5O2
Molecular Weight:
375.43
NCB-0846
CAS No.: 1792999-26-8
Inhibitors
VCID: VC0536841
Molecular Formula: C21H21N5O2
Molecular Weight: 375.43
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1792999-26-8 |
---|---|
Product Name | NCB-0846 |
Molecular Formula | C21H21N5O2 |
Molecular Weight | 375.43 |
IUPAC Name | 4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol |
Standard InChI | InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26) |
Standard InChIKey | FYWRWBSYRGSWIQ-IYBDPMFKSA-N |
SMILES | C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5 |
Appearance | Solid powder |
Description | NCB-0846 is the first orally available small-molecule TNIK inhibitor, having anti-Wnt activity and suppressing Wnt-driven intestinal tumorigenesis, also inhibiting FLT3, JAK3, PDGFRa, TRKA, CDK2/CycA2, and HGK. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NCB-0846 |
Reference | 1: Yamada T, Masuda M. Emergence of TNIK inhibitors in cancer therapeutics. Cancer Sci. 2017 May;108(5):818-823. doi: 10.1111/cas.13203. Epub 2017 Apr 24. Review. PubMed PMID: 28208209; PubMed Central PMCID: PMC5448614. 2: Masuda M, Uno Y, Ohbayashi N, Ohata H, Mimata A, Kukimoto-Niino M, Moriyama H, Kashimoto S, Inoue T, Goto N, Okamoto K, Shirouzu M, Sawa M, Yamada T. TNIK inhibition abrogates colorectal cancer stemness. Nat Commun. 2016 Aug 26;7:12586. doi: 10.1038/ncomms12586. PubMed PMID: 27562646; PubMed Central PMCID: PMC5007443. |
PubChem Compound | 91801204 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume